

(4-Fluorophenylthio)acetonitrile CAS number and properties

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Compound of Interest

Compound Name: (4-Fluorophenylthio)acetonitrile

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An In-depth Technical Guide to **(4-Fluorophenylthio)acetonitrile** (CAS: 18527-21-4): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

(4-Fluorophenylthio)acetonitrile is a specialized chemical compound that serves as a valuable building block for researchers and scientists in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, characterized by a fluorine-substituted aromatic ring, a flexible thioether linkage, and a reactive nitrile functional group, makes it a versatile precursor for a wide range of more complex molecules. The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability and binding affinity.^[1] Similarly, the nitrile group is a key pharmacophore and a versatile synthetic handle, capable of being transformed into amines, carboxylic acids, and various heterocycles.^[2]

This guide provides a comprehensive technical overview of **(4-Fluorophenylthio)acetonitrile**, designed for drug development professionals and synthetic chemists. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into its synthesis, characterization, handling, and application, thereby grounding its utility in the principles of modern chemical science.

Part 1: Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These data points are critical for designing reactions, planning purification strategies, and ensuring safe handling.

Identifier	Value	Source
CAS Number	18527-21-4	[3] [4] [5] [6] [7]
IUPAC Name	2-((4-fluorophenyl)thio)acetonitrile	[5]
Synonyms	((4-Fluorophenyl)sulfanyl)acetonitrile	[3]
Molecular Formula	C ₈ H ₆ FNS	[3] [4]
Molecular Weight	167.21 g/mol	[4]
Appearance	Solid	[5] [8]
Melting Point	32-35 °C	[3] [4]
Canonical SMILES	N#CCSC1=CC=C(F)C=C1	[5]
InChI Key	BJFLSPRQCMQITC-UHFFFAOYSA-N	[5]

The molecule's structure integrates three key components. The 4-fluorophenyl group introduces electronic modifications and a potential site for metabolic blocking. The thioether (sulfide) bridge provides conformational flexibility and can be oxidized to the corresponding sulfoxide or sulfone to modulate solubility and polarity. Finally, the acetonitrile moiety contains acidic α -protons and a nitrile group that is a precursor to many other functionalities.

Part 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of **(4-Fluorophenylthio)acetonitrile** after synthesis or before use is paramount. The following are the expected spectroscopic signatures based on its

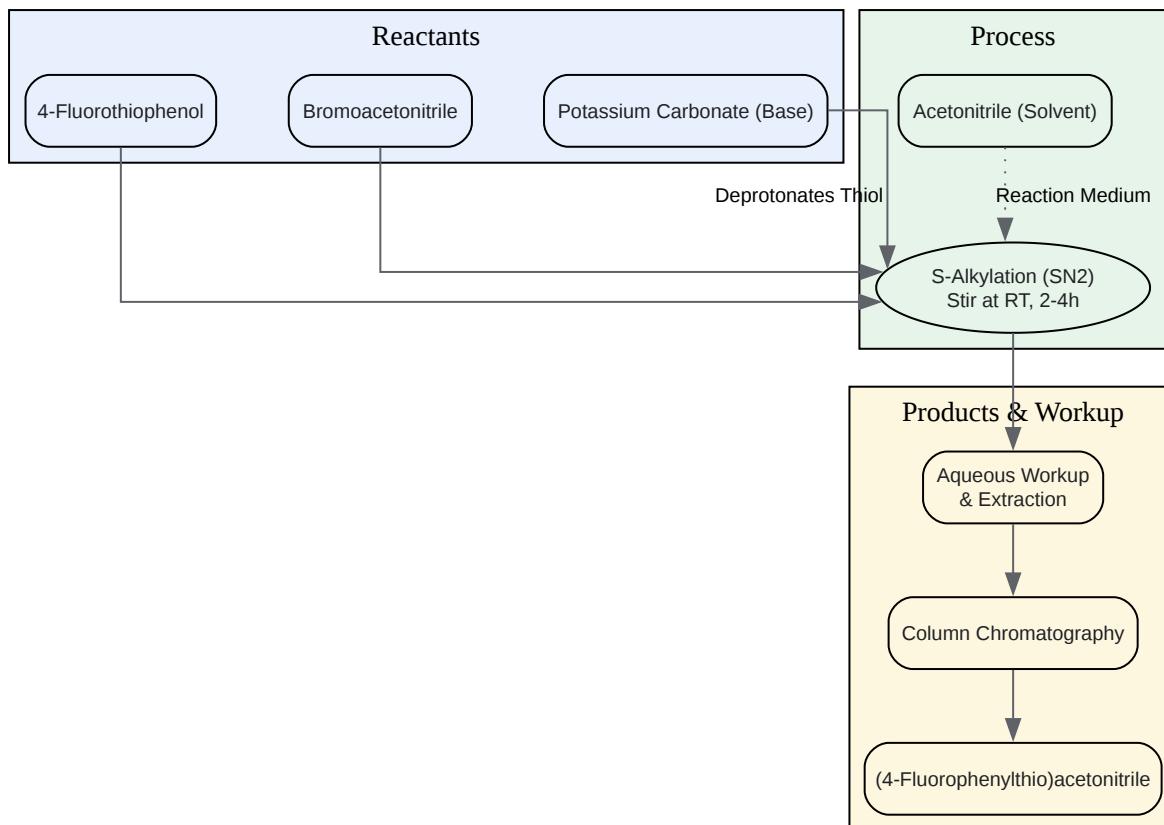
structure. While actual spectra should be run for confirmation, these predictions serve as a reliable benchmark for validation.

Technique	Expected Signature
¹ H NMR	* Aromatic Region: Two signals appearing as doublets (or more complex multiplets) integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system), typically in the range of δ 7.0-7.6 ppm.

- Aliphatic Region: A singlet integrating to 2H for the methylene protons (-S-CH₂-CN), expected around δ 3.7-4.0 ppm. || ¹³C NMR | * Nitrile Carbon: A signal around δ 115-120 ppm.
- Aromatic Carbons: Four distinct signals in the δ 115-165 ppm range. The carbon attached to fluorine will show a large coupling constant (¹J_{CF}).
- Methylene Carbon: A signal for the -CH₂- group around δ 20-25 ppm. || Infrared (IR) | * C≡N Stretch: A sharp, medium-intensity absorption peak around 2240-2260 cm⁻¹.
- C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.
- Aromatic C=C Stretch: Peaks in the 1475-1600 cm⁻¹ range. || Mass Spec. (MS) | * Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight.
- Key Fragments: Fragmentation patterns may show peaks corresponding to the loss of the CH₂CN group or cleavage yielding the 4-fluorothiophenolate radical cation. |

Part 3: Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing **(4-Fluorophenylthio)acetonitrile** is through the nucleophilic substitution (S_N2) reaction between 4-fluorothiophenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

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Caption: Synthesis workflow for **(4-Fluorophenylthio)acetonitrile**.

Detailed Experimental Protocol: Synthesis of **(4-Fluorophenylthio)acetonitrile**

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

1. Reagents and Equipment:

- 4-Fluorothiophenol (1.0 eq)
- Bromoacetonitrile (1.05 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (1.5 eq)
- Anhydrous Acetonitrile (CH_3CN) as solvent
- Round-bottom flask with magnetic stirrer
- Separatory funnel
- Thin Layer Chromatography (TLC) plates (silica gel)
- Rotary evaporator
- Silica gel for column chromatography
- Ethyl acetate and Hexanes for elution

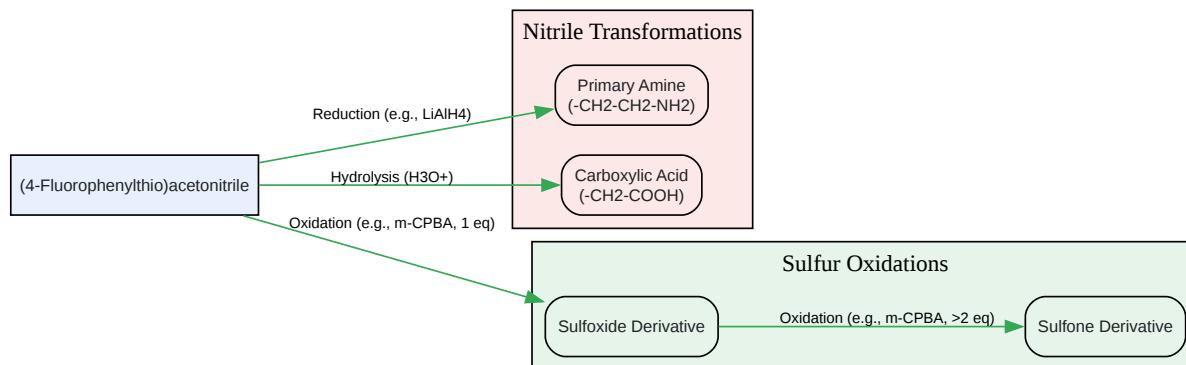
2. Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorothiophenol (1.0 eq) and anhydrous acetonitrile. Stir until the thiophenol is fully dissolved.
 - Expertise & Causality: Using an inert atmosphere prevents the oxidative dimerization of the thiophenol to a disulfide, a common side reaction. Acetonitrile is an excellent choice of solvent as it is polar aprotic, which favors S_N2 reactions, and readily dissolves all reactants.^[9]
- Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15 minutes.
 - Expertise & Causality: K_2CO_3 is a mild, solid base that is sufficient to deprotonate the acidic thiol ($pK_a \sim 6.5$) to form the highly nucleophilic thiophenolate anion. It is preferred over stronger bases like NaH for safety and ease of handling.

- **Alkylation:** Slowly add bromoacetonitrile (1.05 eq) dropwise to the stirring suspension.
 - **Expertise & Causality:** A slight excess of the electrophile ensures complete consumption of the valuable thiophenol. Dropwise addition helps control any potential exotherm from the reaction.
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor its progress every 30 minutes using TLC (e.g., with a 1:4 Ethyl Acetate/Hexanes mobile phase). The reaction is complete when the 4-fluorothiophenol spot has been completely consumed (typically 2-4 hours).
 - **Trustworthiness:** TLC provides a real-time, visual confirmation of the reaction's progress, preventing premature or unnecessarily long reaction times. This is a crucial self-validating step.
- **Workup:** Once complete, filter the reaction mixture to remove the solid K_2CO_3 . Concentrate the filtrate using a rotary evaporator. Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x) in a separatory funnel. Dry the organic layer over anhydrous sodium sulfate.
 - **Expertise & Causality:** The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
- **Purification & Verification:** Filter off the sodium sulfate and concentrate the organic layer in vacuo to yield the crude product. Purify the residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Combine the pure fractions (identified by TLC) and concentrate to yield **(4-Fluorophenylthio)acetonitrile** as a solid. Confirm identity and purity using the spectroscopic methods outlined in Part 2.

Part 4: Chemical Reactivity and Applications in Drug Development

The synthetic utility of **(4-Fluorophenylthio)acetonitrile** stems from the distinct reactivity of its functional groups, making it a versatile scaffold for library synthesis.



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Caption: Key reaction pathways from **(4-Fluorophenylthio)acetonitrile**.

- Nitrile Group Transformations:** The nitrile can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing a key building block for creating amide or sulfonamide linkages. Alternatively, acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, another fundamental functional group in drug molecules.[2]
- Sulfur Oxidation:** The thioether can be selectively oxidized. Using one equivalent of an oxidant like m-CPBA yields the sulfoxide, while an excess produces the sulfone. This transformation is critical in drug development for fine-tuning a compound's polarity, solubility, and ability to act as a hydrogen bond acceptor.
- Role in Medicinal Chemistry:** As a building block, this compound allows for the introduction of the 4-fluorophenyl moiety, a common feature in many approved drugs. Fluorine can block sites of metabolic attack (e.g., para-hydroxylation) and can increase binding affinity to target proteins through favorable electrostatic interactions.[1] The entire scaffold can be used to construct novel inhibitors or probes for various biological targets.[10]

Part 5: Safety, Handling, and Storage

(4-Fluorophenylthio)acetonitrile is a hazardous substance and requires careful handling to minimize exposure risk.

Hazard Category	Classification and Statements
GHS Classification	Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; STOT SE 3 (Respiratory Irritation)[11]
Signal Word	Warning[11]
Hazard Pictogram	GHS07 (Exclamation Mark)[11]
Hazard Statements	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [11]
Precautionary Statements	P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

Safe Handling Protocol

- Engineering Controls: All manipulations of solid or dissolved **(4-Fluorophenylthio)acetonitrile** must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
- Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles at all times.
- Handling: Avoid direct contact with the substance. Use spatulas and weighing paper for solids. Avoid creating dust.[11]
- Storage: Store in a cool, dry, well-ventilated area away from heat and light. The container must be kept tightly closed.[8][11] It is incompatible with strong oxidizing agents and strong acids.[11]

- Disposal: Dispose of waste material in a labeled, sealed container according to local, state, and federal regulations. Do not discharge into drains or rivers.[11]

Conclusion

(4-Fluorophenylthio)acetonitrile emerges as a highly functionalized and synthetically attractive building block for the modern chemist. Its combination of a metabolically robust fluorinated ring and a versatile nitrile handle makes it particularly suited for applications in drug discovery and development. By understanding its fundamental properties, mastering its synthesis through validated protocols, and respecting its handling requirements, researchers can effectively leverage this compound to construct novel molecular entities with significant therapeutic potential.

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